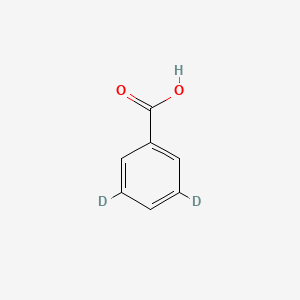

Benzoic-3,5-d2 Acid

Description

Significance of Deuterium (B1214612) Isotopic Labeling in Advanced Chemical Research

Deuterium isotopic labeling is a powerful technique that leverages the mass difference between hydrogen and its heavier, stable isotope, deuterium. This substitution can lead to a variety of observable effects, most notably the kinetic isotope effect (KIE), where the rate of a chemical reaction can be significantly altered if the breaking of a carbon-deuterium (C-D) bond is involved in the rate-determining step. nih.gov This phenomenon allows researchers to probe reaction mechanisms with a high degree of precision.

The applications of deuterium labeling are extensive and cut across multiple scientific disciplines:

Mechanistic Elucidation: By strategically placing deuterium atoms in a molecule, chemists can determine which bonds are broken during a reaction, providing critical insights into reaction pathways. nih.gov

Metabolic Studies: In pharmaceutical and metabolic research, deuterium-labeled compounds are used as tracers to follow the metabolic fate of drugs and other xenobiotics in biological systems. medchemexpress.com The heavier isotope allows for easy detection and quantification by mass spectrometry. nih.govmedchemexpress.com

Spectroscopic Analysis: The change in mass upon deuteration alters the vibrational frequencies of molecular bonds, which can be observed using techniques like infrared (IR) and Raman spectroscopy. vulcanchem.com In nuclear magnetic resonance (NMR) spectroscopy, the absence of a proton signal and the potential for deuterium-carbon coupling provide clear markers for the site of labeling. vulcanchem.com

Improving Pharmacokinetic Profiles: Deuteration at metabolically vulnerable sites of a drug molecule can slow down its metabolism, leading to a longer half-life and potentially improved therapeutic efficacy. nih.govmedchemexpress.com

Overview of Benzoic-3,5-d2 Acid as a Targeted Isotopic Probe

This compound (C₇H₄D₂O₂) is a specifically labeled isotopologue of benzoic acid. vulcanchem.com The strategic placement of deuterium at the meta positions of the aromatic ring makes it a valuable tool for a range of research applications. Its chemical properties are nearly identical to those of benzoic acid, ensuring that it can participate in the same chemical reactions and biological processes without significantly perturbing the system under study. acanthusresearch.com

This targeted deuteration allows for precise investigations. For instance, in studies of electrophilic aromatic substitution reactions, the use of this compound can help elucidate the reaction mechanism by examining whether the C-D bonds at the meta positions are involved. It also serves as an internal standard in quantitative mass spectrometry-based assays due to its distinct molecular weight. acanthusresearch.com

The synthesis of this compound can be achieved through methods such as acid-catalyzed hydrogen/deuterium exchange reactions, where benzoic acid is heated in the presence of a deuterated acid like D₂SO₄. vulcanchem.com This process selectively replaces the protons at the 3 and 5 positions. vulcanchem.com Another method involves the use of Grignard reagents with deuterated precursors. vulcanchem.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 37960-84-2 |

| Molecular Formula | C₇H₄D₂O₂ |

| Molecular Weight | 124.14 g/mol |

| Isotopic Purity | ≥98 atom % D |

| Solubility | Slightly soluble in DMSO and Methanol |

| Storage Conditions | 2–8°C in an airtight container |

This table is based on data from reference vulcanchem.com.

Research Applications of this compound

| Research Area | Specific Application |

| Mechanistic Studies | Used in isotope tracing to elucidate reaction pathways, such as in prostaglandin (B15479496) D₂ (PGD₂) biosynthesis. vulcanchem.com |

| Supramolecular Chemistry | Serves as a building block for self-assembled systems, with deuteration aiding in crystallographic studies. vulcanchem.com |

| Fluorescence Probes | Employed in the development of nanocrystals with enhanced photoluminescence stability for ion detection. vulcanchem.com |

This table is based on data from reference vulcanchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dideuteriobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i2D,3D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-PBNXXWCMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1)C(=O)O)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Benzoic 3,5 D2 Acid and Its Derivatives

Catalytic Hydrogen-Deuterium Exchange (HDE) Strategies

Catalytic HDE methods offer efficient pathways for introducing deuterium (B1214612) into aromatic systems by exploiting the reactivity of C-H bonds. These strategies often involve transition metal catalysts and deuterium sources like heavy water (D₂O).

Palladium-Catalyzed Deuteration for Aromatic Systems

Palladium catalysts have shown significant promise in facilitating H/D exchange reactions on aromatic rings. Research has demonstrated that palladium complexes, often in conjunction with benzoic acid itself or other additives, can promote the deuteration of C-H bonds using D₂O rsc.orgrsc.org. These systems can achieve extensive and chemoselective deuteration, enabling the synthesis of highly deuterated organic molecules. For instance, a Pd(0) complex combined with benzoic acid and D₂O has been reported to facilitate sequential reactions leading to deuterated organic compounds rsc.orgrsc.org. While direct regioselective deuteration specifically at the 3 and 5 positions of benzoic acid using palladium catalysis is an area of ongoing research, general palladium-catalyzed C-H activation and deuteration protocols are applicable to aromatic systems, including benzoic acid derivatives nih.govacs.orgacs.orgworktribe.comrsc.orgsnnu.edu.cn. Palladium-catalyzed ortho-selective C-H deuteration of arenes, including benzoic acids, has been achieved, demonstrating the potential for site-specific labeling nih.govacs.orgsnnu.edu.cn.

Iridium-Catalyzed Ortho-Directed Deuterium Labeling of Benzoate Derivatives

Iridium catalysts are well-established for their ability to mediate directed C-H functionalization, including H/D exchange. These methods typically rely on directing groups (DGs) present in the substrate to guide the iridium catalyst to specific C-H bonds, often at the ortho position snnu.edu.cnnih.govuni-rostock.descispace.comacs.org. Benzoate derivatives, featuring the carboxylate group, can act as directing groups, facilitating ortho-deuteration snnu.edu.cnnih.govuni-rostock.denih.govnih.govacs.org. Studies have explored the use of various iridium complexes and directing group strengths to achieve regioselective deuterium labeling in aromatic esters and benzoic acid derivatives snnu.edu.cnnih.govuni-rostock.denih.govnih.govacs.org. For example, iridium-catalyzed carboxylate-directed ortho C-H deuteration of benzoic acids has been reported, utilizing D₂O as the deuterium source and solvent nih.govacs.org. Research has also quantified the directing group ability for iridium-catalyzed HIE, providing insights into achieving selectivity in complex molecules uni-rostock.dersc.org.

Base-Mediated Deuteration Approaches for Organic Molecules

Base-mediated H/D exchange offers a complementary strategy for deuterium incorporation. In these reactions, bases can abstract acidic protons, facilitating their exchange with deuterium from a suitable source osti.govacs.orgmdpi.com. Aromatic compounds with sufficiently acidic C-H bonds can undergo deuteration under basic conditions. The mechanism often involves proton abstraction followed by interexchange between the substrate and the deuterated solvent osti.govacs.orgmdpi.com. While specific applications to Benzoic-3,5-d2 Acid are less detailed in the literature, general base-catalyzed deuteration of organic molecules, including aromatic systems, is a recognized methodology osti.govacs.orgmdpi.com.

Precursor-Based Deuteration Routes

Utilizing deuterated precursors or employing specific exchange mechanisms on precursor molecules provides alternative pathways for synthesizing deuterated compounds like this compound.

Deuteration from Halogenated Benzoic Acid Precursors

Halogenated benzoic acid derivatives can serve as valuable precursors for introducing deuterium. Methods involving metal-halogen exchange or other catalytic processes can replace halogen atoms with deuterium. For instance, patents describe the synthesis of deuterated benzoic acids by treating chlorobenzoic acids with a Raney cobalt alloy in heavy water, where the chlorine groups are selectively substituted by deuterium google.com. This approach offers a route to site-specific deuteration by leveraging the reactivity of the carbon-halogen bond.

Hydrothermal and General Isotopic Exchange Methods for Deuterated Materials

Hydrothermal conditions, often involving high temperatures and pressures in the presence of D₂O, can facilitate isotopic exchange reactions for a wide range of organic compounds nih.govchula.ac.thoup.comresearchgate.net. Metal catalysts, such as palladium on charcoal (Pd/C), can enhance the efficiency of these hydrothermal H/D exchange processes oup.comresearchgate.net. These methods are generally applicable to aromatic compounds and can lead to significant deuterium incorporation nih.govchula.ac.thoup.comresearchgate.net. General isotopic exchange methods, which may not necessarily be hydrothermal but utilize deuterium sources like D₂O or deuterated solvents under catalytic or thermal activation, are also employed for preparing deuterated materials nih.govosti.govunam.mx. For example, chromium in D₂O at elevated temperatures has been used for exchanging deuterium for aromatic hydrogens, achieving nearly complete exchange osti.gov.

Control of Regioselectivity and Isotopic Enrichment in Synthesis

The synthesis of isotopically labeled compounds, such as this compound, necessitates precise control over both the position of isotopic incorporation (regioselectivity) and the extent of labeling (isotopic enrichment). Achieving high regioselectivity ensures that deuterium atoms are exclusively placed at the desired 3 and 5 positions on the benzoic acid ring, while high isotopic enrichment signifies a high percentage of molecules containing deuterium at these specific sites. These parameters are critical for the compound's utility in various research applications, including mechanistic studies, metabolic pathway analysis, and as internal standards in analytical techniques like mass spectrometry. The development of efficient synthetic routes requires a deep understanding of the factors governing hydrogen isotope exchange (HIE) reactions on aromatic systems.

Directing Group Effects in Deuteration Chemistry

The regioselectivity of deuterium incorporation into aromatic rings is significantly influenced by the electronic and steric properties of substituents already present on the ring. In the context of benzoic acid, the carboxyl group (-COOH) plays a pivotal role in directing the position of electrophilic attack. In classical electrophilic aromatic substitution (EAS) reactions, the carboxyl group is known to be a deactivating and meta-directing substituent aakash.ac.in. This means that during reactions proceeding via an electrophilic mechanism, incoming electrophiles, including deuterons (D+), are preferentially directed to the positions meta to the carboxyl group, which correspond to the 3 and 5 positions of the benzoic acid ring.

While transition metal-catalyzed C-H activation strategies have emerged as powerful tools for site-specific labeling, many of these methods, particularly those employing carboxylic acids as directing groups, tend to favor ortho-deuteration rsc.orgnih.govamazonaws.comacs.orgacs.orgnih.govsnnu.edu.cnresearchgate.net. In these catalytic systems, the carboxylic acid moiety often acts as a coordinating ligand, directing the metal catalyst to activate the adjacent ortho C-H bonds. Consequently, achieving meta-deuteration of benzoic acid, as required for this compound, typically relies on exploiting the intrinsic meta-directing electronic influence of the carboxyl group in electrophilic deuteration pathways or through the development of specialized catalytic systems that promote meta-selectivity.

Table 1: Directing Effects of Substituents on Aromatic Rings in Electrophilic Substitution

| Substituent | Directing Effect | Activating/Deactivating | Example Reaction Type |

| -COOH | meta | Deactivating | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Deuteration) |

Optimization of Reaction Conditions for Site-Specific Isotopic Labeling

Optimizing reaction conditions is paramount for achieving high regioselectivity and isotopic enrichment in the synthesis of deuterated compounds like this compound. This involves careful selection and fine-tuning of various reaction parameters:

Catalysts and Ligands: Transition metal catalysts, including palladium (Pd), rhodium (Rh), iridium (Ir), and ruthenium (Ru), are frequently utilized to facilitate C-H deuteration rsc.orgnih.govamazonaws.comacs.orgacs.orgnih.govsnnu.edu.cnresearchgate.netnih.govacs.orgacs.orgd-nb.infonih.gov. The specific metal, its oxidation state, and the accompanying ligands play a crucial role in determining the reaction's selectivity and efficiency. For instance, certain ligands can promote ortho-selectivity in metal-catalyzed reactions rsc.orgnih.govamazonaws.comacs.orgacs.orgnih.govsnnu.edu.cnresearchgate.net. Acid catalysts, such as strong Brønsted acids, can also mediate H/D exchange through electrophilic aromatic substitution mechanisms nih.gov.

Reaction Parameters: Key parameters requiring optimization include reaction temperature, solvent, reaction time, and the presence of additives like bases, salts, or co-catalysts rsc.orgamazonaws.comacs.orgnih.govnih.govnih.govacs.org. For example, adjusting the temperature and solvent can significantly impact the rate and selectivity of the H/D exchange. While many catalytic systems are optimized for ortho-deuteration of benzoic acid derivatives rsc.orgamazonaws.comacs.orgacs.orgsnnu.edu.cnresearchgate.net, achieving meta-deuteration would likely involve conditions that favor electrophilic aromatic substitution, such as using deuterated strong acids as catalysts and appropriate solvents that facilitate protonation and subsequent electrophilic attack at the meta positions. The specific optimization for this compound would involve screening various acid catalysts, deuterating agents, and reaction conditions to maximize deuterium incorporation at the 3 and 5 positions while minimizing exchange at other sites.

Table 2: General Conditions for Aromatic C-H Deuteration Reactions

| Reaction Type / Catalyst | Deuterating Agent | Solvent | Typical Conditions (Temp/Time) | Key Observation/Selectivity | Relevant Sources |

| Pd-catalyzed C-H activation | D₂O, CD₃CO₂D | Various | Mild to moderate temp, hours | Often ortho-selective with directing groups; meta-selective methods may require specific templates acs.orgnih.gov or conditions. | rsc.orgnih.govamazonaws.comacs.orgsnnu.edu.cnresearchgate.net |

| Rh-catalyzed C-H activation | D₂O | Various | Mild to moderate temp, hours | Often ortho-selective with directing groups. | amazonaws.comacs.org |

| Ir-catalyzed C-H activation | D₂, D₂O, CD₃COOD | Various | Mild to moderate temp, hours | Can be ortho-selective; meta-functionalization often requires templates. | nih.govacs.orgd-nb.infonih.gov |

| Ru-catalyzed C-H activation | D₂O | Various | Moderate temp, hours | Chemoselectivity can be influenced by additives (e.g., CuI, KOD). | nih.gov |

| Acid-catalyzed H/D exchange | CF₃COOD, D₂SO₄ | Acidic media | Elevated temp, hours | Electrophilic substitution; regioselectivity depends on substrate's intrinsic directing effects (e.g., meta-directing -COOH). | nih.gov |

Note: While many transition metal-catalyzed methods favor ortho-deuteration with carboxylic acids as directing groups, achieving meta-deuteration for this compound would likely leverage the inherent meta-directing nature of the carboxyl group in electrophilic aromatic substitution-type deuterations.

Mechanistic Investigations Utilizing Benzoic 3,5 D2 Acid

Elucidation of Organic Reaction Mechanisms

The use of isotopically labeled compounds like Benzoic-3,5-d2 Acid is fundamental to understanding how chemical reactions proceed. By substituting hydrogen with deuterium (B1214612), researchers can monitor the fate of specific atoms or bonds during a reaction, providing critical insights into reaction pathways and the nature of transient species.

Tracing Reaction Pathways and Identifying Intermediates

Deuterated benzoic acids, including the 3,5-d2 isotopologue, have been employed to track the movement of atoms and identify reaction intermediates. In iridium-catalyzed ortho-monoiodination reactions, for instance, the use of deuterated benzoic acids (e.g., Benzoic Acid-d5) has revealed the reversibility of the C-H activation step. Deuterium incorporation into recovered starting materials and products provides direct evidence for the dynamic nature of these C-H activation processes nih.govd-nb.info. Similarly, in rhodium-catalyzed oxidative coupling reactions, experiments with d5-benzoic acid have indicated that the reaction proceeds via ortho-C–H olefination, with deuterium transfer serving as a tracer acs.org. The preparation of deuterated benzoic acid via H-D exchange reactions also highlights its utility in mechanistic studies, where the isotopic labels can elucidate reaction mechanisms through kinetic effects google.com.

Studies of Carbon-Hydrogen Bond Activation Processes

This compound is particularly relevant for studying reactions involving the activation of C-H bonds at the meta positions of the benzoic acid ring. Such studies are crucial in the field of C-H functionalization, a rapidly developing area of organic synthesis. For example, iridium-catalyzed ortho-C–H methylation reactions have utilized deuterated benzoic acids to investigate the mechanism, with the resulting d3-methylated products offering insights into the process acs.org. Research into meta-C–H functionalization of benzoic acid derivatives often involves designing specific templates to direct the reaction, and deuterated analogs are instrumental in confirming the site of activation and the involvement of specific C-H bonds in the catalytic cycle nih.govnih.gov. These studies collectively demonstrate how deuteration at specific positions helps to dissect the complex steps involved in C-H bond activation and subsequent functionalization.

Applications in Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effects (KIEs) are powerful tools that quantify the change in reaction rate due to isotopic substitution. For deuterium, these effects arise from differences in zero-point energies between C-H and C-D bonds, providing direct evidence for bond breaking or formation in the rate-determining step of a reaction.

Measurement and Interpretation of Primary and Secondary Deuterium Isotope Effects

Primary kinetic isotope effects occur when the bond to the isotopically substituted atom is directly involved in the rate-limiting step slideshare.netescholarship.orggmu.edulibretexts.org. Secondary kinetic isotope effects, on the other hand, arise from changes in vibrational frequencies of bonds that are not directly broken but are adjacent to the reacting center, often related to rehybridization or hyperconjugation slideshare.netgmu.eduacs.org.

Studies involving deuterated benzoic acids have yielded significant KIE values. For instance, in an iridium-catalyzed ortho-monoiodination reaction, a kinetic isotope effect (kH/kD) of 2.19 was observed when using deuterated benzoic acid (Benzoic Acid-d5), indicating that C-H bond cleavage is involved in the turnover-limiting step nih.govd-nb.info. While this specific value is for d5-benzoic acid, it exemplifies the magnitude of KIEs that can be measured with deuterated benzoic acids, providing direct evidence for C-H bond involvement in reaction mechanisms. Research has also explored secondary deuterium isotope effects on the acidity of benzoic acids, revealing that deuteration generally decreases acidity acs.org.

Correlating KIEs with Transition State Structures and Reaction Dynamics

The magnitude and nature of KIEs provide crucial information about the transition state structure and the dynamics of a reaction. A primary KIE significantly greater than 1 (a "normal" KIE) typically signifies that a C-H bond is being broken in the rate-determining step gmu.edulibretexts.org. The observed KIE of 2.19 in the iodination of benzoic acid, for example, helps to pinpoint the C-H bond activation as a key step in the reaction mechanism nih.govd-nb.info. By comparing experimental KIEs with theoretical calculations, researchers can refine models of transition states, thereby gaining a deeper understanding of how bonds are formed and broken during chemical transformations gmu.edulibretexts.orgacs.org.

Probing Isotopic Effects on Acid-Base Equilibria and Intermolecular Interactions

Deuterium substitution can also influence the equilibrium properties of molecules, such as their acidity and their interactions with solvents or other molecules.

Acid-Base Equilibria

The acidity of compounds can be subtly affected by isotopic substitution. For benzoic acid, studies have quantified the deuterium isotope effect on its pKa when dissolved in deuterium oxide (D2O) compared to water (H2O). The difference in pKa (ΔpK = pK_D2O - pK_H2O) for benzoic acid is approximately 0.50 nist.gov. Research suggests that for deuterium-substituted benzoic acids, this isotope effect on pKa is largely independent of the specific site of deuteration acs.orgrsc.org. These observations are attributed to differences in zero-point energies between C-H and C-D bonds, which influence the stability of the acid and its conjugate base in different isotopic solvents nih.gov.

Intermolecular Interactions

While specific studies on this compound's intermolecular interactions are not detailed in the provided snippets, general principles suggest that deuteration can influence these interactions. For instance, changes in hydrogen bonding or solvation can be affected by isotopic substitution, potentially altering physical properties like melting points or crystallization kinetics in polymers osti.gov. In the context of acid-base equilibria, solvation effects and hydrogen bonding play a role in determining the observed isotope effects nih.gov.

Data Tables

Table 1: Kinetic Isotope Effects in Reactions of Deuterated Benzoic Acids

| Reaction Type | Deuterated Benzoic Acid | KIE (kH/kD) | Citation |

| Iridium-catalyzed ortho-monoiodination | Benzoic Acid-d5 | 2.19 | nih.govd-nb.info |

| Rh(III)-catalyzed oxidative coupling (general) | Benzoic Acid-d5 | Implied | acs.org |

Table 2: Deuterium Isotope Effects on Acidity of Benzoic Acid

| Property | Value | Deuteration Pattern | Citation |

| ΔpK (pK_D2O - pK_H2O) | ~0.50 | Benzoic Acid (general) | nist.gov |

| Secondary Isotope Effect on Acidity (general trend) | Not specified for 3,5-d2 | Benzoic Acid (general) | acs.org |

Compound List

this compound

Biochemical and Metabolic Pathway Analysis with Benzoic 3,5 D2 Acid

Stable Isotope Labeling for Metabolic Pathway Elucidation

Stable isotope labeling, particularly with deuterium (B1214612) (²H), is a cornerstone technique for dissecting metabolic pathways. By introducing a known isotopic signature into a substrate like Benzoic-3,5-d2 Acid, scientists can follow its fate within biological systems, identifying intermediates, quantifying flux, and pinpointing the organisms or enzymes involved in its transformation.

Tracing Carbon Flow and Metabolite Interconversions in Biological Systems

Deuterium-labeled compounds, such as this compound, are invaluable for tracking the flow of carbon and understanding how metabolites are interconverted within cellular or organismal contexts. Studies have demonstrated the quantitative biotransformation of deuterated benzoic acid into other compounds, such as hippuric acid, within a defined timeframe. For instance, the compound [7-13C,2,6-2H2]benzoic acid (BA) has been used as a model to demonstrate that it is quantitatively biotransformed into hippuric acid (HA) and excreted within approximately 4 hours in pharmacokinetic studies nih.gov. This biotransformation highlights how deuterium labeling allows for the precise monitoring of metabolic conversions. Furthermore, the detection of (ring-²H₅)benzoic acid in culture extracts from phenylalanine degradation pathways indicates its role as a traceable intermediate or metabolite in complex biological transformations beilstein-journals.org. The metabolic fate of benzoic acid, including its conjugation with glycine (B1666218) to form hippuric acid, can be effectively monitored using deuterated standards in conjunction with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov.

Table 4.1.1: Observed Biotransformation and Detection Limits

| Compound Studied | Metabolite Formed | Timeframe for Biotransformation | Detection Limit (²H NMR) | Reference |

| [7-13C,2,6-2H2]benzoic acid | Hippuric acid | Within 4 hours | ~60 nmol/ml | nih.gov |

Application in Stable Isotope Probing (SIP) for Identifying Metabolizing Microorganisms

Stable Isotope Probing (SIP) is a powerful technique that utilizes isotopically labeled substrates to identify microorganisms actively metabolizing specific compounds in complex environmental samples. While studies often employ ¹³C-labeled compounds for SIP, the principle of tracking isotopic incorporation into biomolecules (like DNA or RNA) applies to deuterium labeling as well, albeit with different detection methods. Research using ¹³C-labeled benzoic acid has successfully identified bacteria responsible for its metabolism in agricultural soil. These studies involve adding ¹³C-benzoic acid to soil, extracting DNA from active metabolizers, and analyzing the ¹³C-enriched DNA fraction nih.govnih.gov. This approach allows for the phylogenetic identification of the active microbial populations. This compound, by providing a mass shift, can similarly be used in mass spectrometry-based SIP approaches to track its incorporation into cellular components, thereby identifying organisms that utilize it as a carbon source.

Inverse Stable Isotopic Labeling (InverSIL) Methodologies for Biosynthetic Origin Determination

Investigating Enzyme Catalysis and Stereochemistry via Deuterium Labeling

Deuterium labeling is instrumental in studying enzyme mechanisms, particularly in determining the stereochemistry of reactions and identifying rate-limiting steps. The kinetic isotope effect (KIE), which arises from the difference in vibrational frequencies between C-H and C-D bonds, can reveal whether a C-H bond cleavage is involved in the rate-determining step of an enzymatic reaction beilstein-journals.orgrsc.orgacs.org. For example, studies on cytochrome P450 enzymes have utilized deuterium labeling to probe mechanisms of substrate oxidation researchgate.net. The selective deuteration of benzoic acid at the 3 and 5 positions (this compound) can provide specific insights into reactions occurring at or near these positions, such as hydroxylation or other transformations mediated by enzymes. The ability to track the mass shift associated with the deuterium atoms allows for the precise monitoring of enzymatic transformations and the elucidation of reaction stereochemistry. For instance, the use of deuterated benzoic acid derivatives in pharmacokinetic studies demonstrates the tracking of biotransformation products, indirectly supporting their use in understanding enzyme-mediated conversions nih.gov.

Insights into Substrate Transformations and Degradation Pathways

The degradation and transformation pathways of compounds like benzoic acid are crucial for understanding microbial ecology, environmental remediation, and xenobiotic metabolism. Deuterated benzoic acid, including this compound, serves as a tracer to elucidate these pathways. Microbial degradation of benzoic acid often involves ring hydroxylation followed by ring cleavage, leading to the formation of catechols or other intermediates nih.govuni-greifswald.de. Studies have shown that benzoic acid can be converted to hippuric acid through glycine conjugation, a key detoxification pathway in mammals nih.gov. Furthermore, research has identified intermediates in the microbial metabolism of benzoic acid, such as 3,5-cyclohexadiene-1,2-diol-1-carboxylic acid in the formation of catechol nih.gov. The use of labeled compounds like (ring-²H₅)benzoic acid in studies of phenylalanine degradation provides direct evidence of metabolic interconnections beilstein-journals.org. Similarly, the transformation of phenol (B47542) via benzoic acid and phenylpropionic acid intermediates has been traced using deuterium-labeled compounds researchgate.net.

Table 4.3: Examples of Benzoic Acid Transformations and Degradation Pathways

| Substrate/Precursor | Intermediate(s) | Product(s) | Microbial System/Context | Labeling Strategy (Example) | Reference |

| Benzoic Acid | 3,5-cyclohexadiene-1,2-diol-1-carboxylic acid | Catechol | Various bacteria | [(¹⁴)C]benzoic acid | nih.gov |

| Phenylalanine | (ring-²H₅)benzoic acid | Not specified | Culture extracts | (ring-²H₅)benzoic acid | beilstein-journals.org |

| Phenol | Benzoic acid, 3-phenylpropionic acid | Phenylalanine, Methane, CO₂ | Methanogenic consortium | [U-²H]phenol, [1-¹³C]benzoic acid | researchgate.net |

| Benzoic Acid | Not specified | Hippuric acid (via glycine conjugation) | Human metabolism | NMR with deuterated standards | nih.gov |

| Benzoic Acid | Not specified | Not specified | N. cyriacigeorgica SBUG | Not specified | uni-greifswald.de |

Compound List:

this compound

Hippuric Acid

(ring-²H₅)benzoic acid

[(¹³C]benzoic acid

[7-13C,2,6-2H2]benzoic acid

3,5-cyclohexadiene-1,2-diol-1-carboxylic acid

Phenol

Phenylalanine

3-phenylpropionic acid

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Benzoic Acid

NMR spectroscopy is a cornerstone for the structural elucidation and quantitative analysis of organic compounds, including isotopically labeled molecules like Benzoic-3,5-d2 Acid. The presence of deuterium (B1214612) (²H) atoms significantly influences the NMR spectra compared to its non-deuterated counterpart.

Proton (¹H) NMR spectroscopy is essential for confirming the presence and relative positions of the remaining hydrogen atoms in this compound. In this compound, the hydrogen atoms at the 3 and 5 positions of the benzene (B151609) ring are replaced by deuterium. This means that the typical ¹H NMR spectrum of benzoic acid, which shows signals corresponding to the carboxyl proton (COOH) and the aromatic protons at positions 2, 4, 5, and 6, will be altered.

For this compound, the ¹H NMR spectrum is expected to show:

A singlet for the acidic proton (COOH), typically observed in the range of 11.67 to 13.00 ppm, depending on the solvent and concentration ckisotopes.comotsuka.co.jpchromservis.eursc.orgdocbrown.info.

Signals for the aromatic protons at positions 2 and 6, which are equivalent due to symmetry. These typically appear as a doublet in the region of 8.00-8.20 ppm.

A signal for the aromatic proton at position 4, which typically appears as a triplet in the region of 7.40-7.70 ppm.

The absence of signals corresponding to the protons at the 3 and 5 positions in the ¹H NMR spectrum serves as direct evidence of deuteration at these sites. Deuterium (²H) NMR can further confirm the deuteration pattern and assess isotopic purity. ²H NMR spectra would show signals corresponding to the deuterium atoms at the 3 and 5 positions. The integration of the ²H NMR signals relative to any residual ¹H signals (if present) or known internal standards can provide quantitative information about the degree of deuteration and thus the isotopic purity of the sample.

Table 1: Expected ¹H NMR Signals of Benzoic Acid vs. This compound

| Position(s) | Proton(s) in Benzoic Acid | Expected Chemical Shift (ppm) (approx.) | Signal in this compound |

| COOH | 1 | 11.67 - 13.00 | 1 (singlet) |

| 2, 6 | 2 | 8.00 - 8.20 | 2 (doublet) |

| 4 | 1 | 7.40 - 7.70 | 1 (triplet) |

| 3, 5 | 2 | 7.40 - 7.70 | Absent (deuterated) |

Note: Chemical shifts are approximate and solvent-dependent. Data for unlabeled benzoic acid is based on typical literature values ckisotopes.comotsuka.co.jpchromservis.eursc.orgdocbrown.info.

Benzoic acid, particularly NIST SRM 350b, is a widely recognized primary standard for quantitative NMR (qNMR) due to its high purity, stability, and traceability to SI units ckisotopes.comnih.govbipm.orgotsuka.co.jpnih.govrsc.orgox.ac.ukisotope.com. This compound, when used as an analyte, can be quantified using qNMR employing either internal or external calibration methods with a suitable standard.

In qNMR, the integrated signal intensity of a specific proton (or set of protons) is directly proportional to the number of those nuclei present. By comparing the integral of a known signal from this compound to the integral of a signal from a precisely weighed amount of a standard (like unlabeled benzoic acid or another certified reference material), the concentration or purity of the this compound sample can be accurately determined ckisotopes.comotsuka.co.jpox.ac.uk. This process establishes metrological traceability, ensuring that the measurement results are comparable and reliable across different laboratories and over time nih.govbipm.orgnih.gov. Deuterated solvents such as DMSO-d6 are commonly used in these applications ckisotopes.comotsuka.co.jpchromservis.euotsuka.co.jpisotope.com.

Deuterium substitution can subtly influence the chemical shifts and coupling constants of adjacent or nearby nuclei due to secondary deuterium isotope effects acs.orguark.edufu-berlin.deolemiss.eduresearchgate.netacs.org. While specific data for this compound's chemical shift changes due to deuteration are not extensively detailed in the provided literature, general principles suggest that deuterium substitution can lead to small, but measurable, shifts in the signals of neighboring protons. These effects arise from changes in vibrational frequencies and zero-point energies upon isotopic substitution, which can alter the electronic environment around the nuclei acs.orgolemiss.edu. Advanced NMR techniques, such as variable-temperature NMR or detailed spectral analysis, can be employed to probe these subtle deuterium-induced effects on chemical shifts and coupling constants, providing deeper insights into molecular dynamics and electronic structure.

Quantitative NMR (qNMR) for Concentration Determination and Metrological Traceability

Mass Spectrometry (MS) for Isotopic Analysis

Mass spectrometry is indispensable for determining the molecular weight and isotopic composition of this compound. The mass difference introduced by the deuterium atoms is readily detectable by MS.

High-Resolution Mass Spectrometry (HR-MS) provides accurate mass measurements, allowing for the precise determination of the molecular formula and isotopic enrichment of this compound. The molecular weight of benzoic acid (C₇H₆O₂) is approximately 122.12 Da. The incorporation of two deuterium atoms at the 3 and 5 positions results in this compound (C₇H₄D₂O₂), with a nominal molecular weight of approximately 124.13 Da. HR-MS can distinguish between species with very similar masses, enabling the confirmation of the exact isotopic composition and the assessment of isotopic enrichment. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments, HR-MS can verify the structural integrity and the extent of deuterium incorporation, thereby confirming the isotopic purity of the sample bipm.orgkoreascience.kr.

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that utilizes a labeled analogue of the analyte as an internal standard. For this compound, a deuterated analogue can serve as an ideal internal standard for the quantification of unlabeled benzoic acid, or vice versa, in complex matrices.

In IDMS, a known amount of the isotopically labeled standard (e.g., this compound) is added to the sample containing the analyte (e.g., unlabeled benzoic acid). Both the analyte and the standard are then ionized and detected by MS. The ratio of the signal intensities of the analyte and the internal standard is used to determine the concentration of the analyte. This method compensates for variations in sample preparation, ionization efficiency, and instrument response, leading to highly accurate and precise quantitative results otsuka.co.jprsc.orgrsc.orgkoreascience.kracs.orgepa.gov. While specific applications of this compound as an internal standard are not explicitly detailed, the principle is well-established for other labeled compounds, including isotopically labeled benzoic acid derivatives koreascience.kr. The use of stable isotopes in mass spectrometry is a fundamental tool for tracing and quantitation in various research fields otsuka.co.jpckisotopes.com.

Compound Name List:

this compound

Benzoic Acid

Deuterium

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Isotope Effects

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. mdpi.com It is particularly valuable for studying reaction mechanisms, allowing researchers to map potential energy surfaces, locate transition states, and calculate activation energies. epfl.ch

For reactions involving benzoic acid and its deuterated analogues, DFT calculations can elucidate how isotopic substitution at the C3 and C5 positions influences reactivity. While direct DFT studies on the reaction mechanisms of Benzoic-3,5-d2 acid are specific to particular reactions, general principles can be drawn from studies on related systems. For instance, DFT has been used to study the decarboxylation of benzoic acid, investigating various pathways including those that are metal-catalyzed, radical-mediated, and oxidative. ajgreenchem.comresearchgate.net Such studies calculate activation energies for different proposed structures and pathways, providing a basis to predict how deuteration might alter these energies. ajgreenchem.comresearchgate.net For example, a study on benzoic acid hydrodeoxygenation on anatase TiO2 used DFT to determine reaction mechanisms and the role of surface vacancies. rsc.orgrsc.org

A key application of DFT in this context is the prediction of Kinetic Isotope Effects (KIEs). The KIE is the ratio of the reaction rate of a light isotopologue to that of a heavy one (kH/kD) and serves as a powerful tool for mechanistic elucidation. escholarship.org A primary KIE is observed when the bond to the isotope is broken in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position remote from the reacting bond. escholarship.org For this compound, deuteration at the C3 and C5 positions would be expected to primarily exert a secondary KIE in most reactions not involving direct C-H/C-D bond cleavage at these positions. DFT calculations can predict the magnitude of these effects by computing the vibrational frequencies of the reactants and the transition state, as the KIE is largely determined by differences in zero-point vibrational energies (ZPVE) between the H and D-containing molecules. aip.org Computational studies have successfully predicted KIEs for various reactions, and these values are often temperature-dependent. escholarship.org For example, DFT has been used to investigate the KIE in reactions like the hydrosilylation of ketones and C-H bond cleavage in organometallic reactions. snnu.edu.cn

| Reaction Pathway | Activation Energy (kcal/mol) | Computational Method | Source |

|---|---|---|---|

| Oxidative Decarboxylation | 62.99 | WB97XD/DGDZVP/DEF2DTZV | ajgreenchem.comresearchgate.net |

| Silver-Catalyzed Decarboxylation | 43.31 | WB97XD/DGDZVP/DEF2DTZV | ajgreenchem.comresearchgate.net |

| Radical Path Decarboxylation | 16.93 | WB97XD/DGDZVP/DEF2DTZV | ajgreenchem.comresearchgate.net |

Molecular Dynamics Simulations (if applicable to deuterated systems)

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This approach is highly applicable to deuterated systems like this compound to understand how isotopic substitution affects molecular motion, intermolecular interactions, and bulk properties. unimi.itrsc.org

Born-Oppenheimer Molecular Dynamics (BOMD), an ab initio MD method, has been specifically used to study crystalline benzoic acid and its deuterated derivatives. acs.orgnih.govscience.gov These simulations provide a deep analysis of the IR spectra by examining the geometrical parameters and the time evolution of the dipole moment. acs.orgnih.govresearchgate.net By simulating the individual atomic motions, BOMD allows for the rationalization of experimental spectroscopic data and the characterization of single vibrational bands. acs.orgnih.gov A key finding from such studies on partially deuterated benzoic acid crystals is that the arrangement of hydrogen and deuterium (B1214612) atoms is random. acs.org

Classical MD simulations, using force fields like the General Amber Force Field (GAFF), have also been employed to investigate the behavior of benzoic acid derivatives in solution. ucl.ac.uk These simulations can identify the extent of self-association, such as the formation of hydrogen-bonded dimers, and how this is influenced by the solvent. ucl.ac.uk For this compound, MD simulations could predict how the subtle changes in vibrational modes and atomic mass due to deuteration might influence its aggregation behavior, rotational dynamics, and interactions with surrounding solvent molecules or solid-state packing. rsc.org For example, MD simulations have shown that confinement can significantly impact the collective dynamics of liquid benzoic acid, increasing its viscosity and slowing rotational times. unimi.itrsc.org

| Simulation Type | System Studied | Key Insights | Source |

|---|---|---|---|

| Born-Oppenheimer MD (BOMD) | Crystalline benzoic acid and its deuterated derivatives | Analysis of IR spectra, hydrogen bonding, and random H/D atom arrangements in partially deuterated samples. | acs.orgnih.govresearchgate.net |

| Classical MD (GAFF) | Benzoic acid derivatives in various solvents | Identification of self-association (dimer formation) and solute-solvent interactions. | ucl.ac.uk |

| Classical MD | Supercooled benzoic acid in confined spaces | Impact of confinement on liquid dynamics, viscosity, and rotational correlation times. | unimi.itrsc.org |

Prediction of Spectroscopic Signatures and Molecular Properties

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations can accurately predict how deuteration at the 3 and 5 positions alters its infrared (IR) and nuclear magnetic resonance (NMR) spectra compared to the parent compound.

Infrared (IR) Spectroscopy: Theoretical modeling of the IR spectra of benzoic acid and its deuterated derivatives has been performed using DFT methods (e.g., B3LYP functional with basis sets like 6-311++G**). researchgate.net These calculations can reproduce experimental spectra with high accuracy. acs.orgnih.gov The substitution of hydrogen with deuterium results in a significant mass change, which primarily affects the vibrational frequencies of the bonds involving the isotope. For this compound, the most notable change is the appearance of C–D stretching vibrations, which are absent in the spectrum of normal benzoic acid. These are predicted to appear in the 2200–2300 cm⁻¹ region. indexcopernicus.com Concurrently, the corresponding C–H stretching vibrations (typically around 3000-3100 cm⁻¹) would be absent for the 3 and 5 positions. DFT calculations can also model the effect of intermolecular interactions, such as the strong hydrogen bonding in benzoic acid dimers, on the vibrational spectra. BOMD simulations further enhance the analysis by calculating band contours that show quantitative agreement with experimental spectra. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another key application of computational chemistry. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a standard approach for calculating NMR chemical shifts. liverpool.ac.uk For this compound, the ¹H NMR spectrum would be significantly simplified compared to benzoic acid, as the signals for the protons at the 3 and 5 positions would be absent. docbrown.info Computational methods can predict the chemical shifts of the remaining protons (at positions 2, 4, and 6), providing a theoretical spectrum for comparison with experimental data. liverpool.ac.ukdocbrown.info Furthermore, ²H (deuterium) NMR can be performed, and computational methods could predict the chemical shift for the deuterium atoms at the 3 and 5 positions.

| Vibrational Mode | Compound | Predicted Frequency (cm⁻¹) | Computational Method | Source |

|---|---|---|---|---|

| C–D Stretching | This compound | ~2200-2300 | General DFT | indexcopernicus.com |

| H-bond Stretching (dimer) | Benzoic acid-d1 (carboxyl) | ~100 | DFT B3LYP/6-31++G(d,p) | aip.org |

| C=O Stretching (dimer) | Benzoic acid | 1672 | DFT B3LYP/6-311+G(d,p) | indexcopernicus.com |

Modeling of Hydrogen/Deuterium Exchange Kinetics and Thermodynamics

Computational modeling is crucial for understanding the kinetics and thermodynamics of hydrogen/deuterium (H/D) exchange reactions. These models can predict reaction rates, determine equilibrium constants, and elucidate the mechanisms by which hydrogen atoms on an aromatic ring are replaced by deuterium.

The exchange of aromatic protons for deuterons is often catalyzed by acids or bases. rsc.org DFT calculations can model these catalytic cycles. For acid-catalyzed exchange, the mechanism typically involves the formation of a σ-complex (an arenium ion intermediate), and DFT can be used to calculate the energy of this intermediate and the transition states leading to its formation and decomposition. rsc.org The electronic properties of the ring, influenced by substituents like the carboxylic acid group, determine the regioselectivity of the exchange, which can also be rationalized through computational models. uni-rostock.de The catalytic role of water molecules in facilitating proton transfer during the exchange has also been studied using a combination of NMR and DFT, revealing a significant reduction in the activation energy barrier. rsc.org

Broader Academic and Environmental Contexts of Deuterated Aromatic Compounds

Environmental Fate and Transport Studies of Labeled Organic Acids

Isotopically labeled organic acids, including deuterated variants of benzoic acid, are instrumental in tracing the environmental pathways of pollutants. Benzoic acid itself can enter the environment through wastewater treatment plant discharges, affecting water bodies, sediment, and soil. eaht.org While generally considered to have low bioaccumulation potential, its environmental presence and potential to form more persistent derivatives necessitate a thorough understanding of its fate. eaht.orgeuropa.eu

Key Applications in Environmental Science:

Tracer Studies: Deuterium-labeled compounds act as tracers, allowing scientists to follow the movement and transformation of organic acids in various environmental matrices. This is crucial for understanding how these compounds are distributed and degraded in ecosystems.

Metabolic Pathway Analysis: In vivo isotope labeling helps elucidate the metabolic pathways of compounds in organisms. nih.gov For instance, studies on the biotransformation of organic acids by microorganisms in cloud water utilize labeled compounds to track their degradation and the formation of metabolites. researchgate.netcopernicus.org

Quantitative Analysis: Isotope dilution mass spectrometry, often employing deuterated standards, provides a highly accurate method for quantifying the concentration of environmental contaminants. researchgate.net

Research Findings on Benzoic Acid's Environmental Behavior:

| Study Type | Finding | Reference |

| Environmental Entry | Benzoic acid is introduced into the environment primarily through wastewater treatment plant effluent. | eaht.org |

| Bioaccumulation | The log KOW is less than 3, and estimated BCF values are low, suggesting a low potential for bioconcentration. | europa.eu |

| Biodegradation | Microorganisms in cloud water have been shown to degrade various organic acids, including those related to benzoic acid. | researchgate.netcopernicus.org |

| Plant Metabolism | Studies in Petunia hybrida using deuterated phenylalanine revealed pathways for benzoic acid synthesis. | nih.gov |

Astrochemistry and Interstellar Medium Research on Deuterated Aromatics

The study of deuterated molecules in space provides profound insights into the chemical evolution of the interstellar medium (ISM) and the origins of organic matter. nasa.gov Deuterium (B1214612) was primarily formed during the Big Bang, and its abundance relative to hydrogen (D/H ratio) is a key cosmological parameter. nasa.govastrobiology.com

Deuterium in the Interstellar Medium:

Observations have shown that the D/H ratio in the ISM varies significantly, with some regions exhibiting lower gas-phase deuterium abundances than predicted by cosmological models. astrobiology.comastrobiology.comarxiv.org This has led to the hypothesis that a significant fraction of deuterium is locked up in solid-phase materials, such as polycyclic aromatic hydrocarbons (PAHs). astrobiology.comastrobiology.comarxiv.orgresearchgate.net

Key Research Areas and Findings:

Detection of Deuterated PAHs: Infrared spectroscopy has been instrumental in detecting the characteristic C-D stretching vibrations of deuterated PAHs in various astronomical environments, including the Orion Bar and the Whirlpool Galaxy (M51). nasa.govastrobiology.comarxiv.orgaanda.orgresearchgate.netastrobiology.com The James Webb Space Telescope has provided recent, widespread evidence of these molecules. astrobiology.comarxiv.org

Deuteration Mechanisms: Several processes are thought to contribute to the enrichment of deuterium in interstellar molecules:

Gas-phase ion-molecule reactions: At the low temperatures of dense interstellar clouds, these reactions can lead to significant deuterium fractionation. astrochem.org

Gas-grain reactions: Reactions occurring on the surfaces of icy dust grains. astrochem.org

UV photolysis in D-enriched ices: The irradiation of ices containing deuterium can lead to the deuteration of embedded organic molecules. astrochem.org

Significance of Deuterated Aromatics: The detection of deuterated aromatic compounds, and potentially their precursors like deuterated benzoic acid derivatives, is crucial for several reasons:

They can act as a significant reservoir for the "missing" deuterium in the gas phase of the ISM. astrobiology.comastrobiology.comarxiv.orgresearchgate.net

The specific patterns of deuteration can provide clues about the chemical and physical conditions in the regions where these molecules formed. astrochem.org

The presence of complex deuterated organic molecules in meteorites suggests that interstellar organic material survived the formation of the solar system. universiteitleiden.nl

Observed Deuteration in Aromatic Molecules:

| Observation Location | Key Finding | Reference(s) |

| Orion Bar | Detection of C-D stretching vibrations from deuterated PAHs. | nasa.govastrobiology.comarxiv.orgaanda.orgresearchgate.net |

| M17 | Detection of C-D asymmetric stretching feature. | aanda.org |

| Whirlpool Galaxy (M51) | High levels of deuteration in aliphatic components of hydrocarbon nanoparticles. | astrobiology.com |

While benzoic acid itself has not been definitively identified in the solid phase of the ISM, studies of irradiated interstellar ice analogues containing benzene (B151609) and carbon dioxide suggest the formation of benzene derivatives, including benzoic acid. open.ac.uk

Deuterium Labeling in Materials Science Research (as relevant to small molecules and precursors)

Deuterium labeling is an increasingly important technique in materials science, where the substitution of hydrogen with deuterium can significantly alter the properties of small molecules and the materials derived from them. acs.org This is largely due to the kinetic isotope effect, where the stronger C-D bond compared to the C-H bond can lead to enhanced stability. zeochem.com

Applications of Deuterated Small Molecules:

Organic Light-Emitting Diodes (OLEDs): Deuterated small molecules are used as precursors for OLED materials to improve their lifetime and efficiency. acs.orgzeochem.com The increased bond strength can reduce degradation pathways, leading to more robust devices.

Polymers: Deuterated polymers, often synthesized from deuterated precursors, are used in a variety of applications, including as encapsulation materials for sensitive components. llnl.gov The synthesis of these polymers can be achieved through catalytic isotope exchange or by using deuterated starting materials. llnl.govansto.gov.au

Reaction Mechanism Studies: Deuterated compounds are essential for elucidating the mechanisms of chemical reactions. acs.org By tracking the position of the deuterium label, chemists can understand bond-breaking and bond-forming steps in detail.

Synthesis of Deuterated Precursors:

The synthesis of deuterated small molecules like Benzoic-3,5-d2 acid can be achieved through various methods:

Direct H/D Exchange: This involves the exchange of hydrogen for deuterium, often using a catalyst. acs.org

Use of Deuterated Reagents: Reactions can be carried out with deuterated solvents or reagents, such as D₂O or deuterated hydrides. tandfonline.com

Synthesis from Deuterated Starting Materials: Complex deuterated molecules can be built up from simpler, readily available deuterated precursors. llnl.govtandfonline.com

The availability of deuterated precursors is a critical factor in the development of new materials. llnl.govtandfonline.com Companies now offer a wide range of deuterated compounds, including reagents for the synthesis of APIs and materials for OLEDs, to support research and development in these fields. zeochem.com

Future Research Directions and Methodological Advancements

Development of Novel Chemoenzymatic and Biocatalytic Deuteration Routes

The synthesis of selectively deuterated compounds like Benzoic-3,5-d2 acid is moving beyond traditional chemical methods towards more precise and environmentally benign chemoenzymatic and biocatalytic strategies. These approaches leverage the high selectivity of enzymes to achieve deuteration at specific molecular positions, often under mild conditions.

A key area of development is the use of enzymes to catalyze hydrogen isotope exchange (HIE) reactions, where protons in a substrate are swapped for deuterons from a deuterium (B1214612) source, typically heavy water (D₂O). acs.orgdigitellinc.com This method is economically and environmentally advantageous. Research has demonstrated that engineered enzymes can facilitate direct C-H activation for deuteration. For instance, a rationally designed ferulic acid decarboxylase from Aspergillus niger (AnFdc) has been shown to catalyze the HIE of unsaturated fragments, yielding deuterated aromatic heterocycles and styrene (B11656) derivatives with high site selectivity and deuterium incorporation. acs.org Similarly, thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes are being engineered to catalyze HIE in aldehydes, expanding the toolkit for creating deuterated building blocks. acs.org These enzymatic platforms could be adapted for the specific deuteration of benzoic acid precursors.

Another promising route involves harnessing enzymes for their non-native reactivity. By understanding the catalytic mechanism, researchers can modify enzymes to perform novel transformations. acs.org This includes engineering the enzyme's binding pocket to accommodate specific substrates and block undesired side reactions, thereby improving the yield and purity of the desired deuterated product. acs.org The development of such biocatalytic platforms offers a direct path to a variety of deuterated aromatic compounds. acs.orguni-rostock.de

Table 1: Biocatalytic Approaches for Aromatic Deuteration

| Enzyme Class | Catalytic Strategy | Substrate Scope | Advantages |

| Decarboxylases (e.g., AnFdc) | Engineered for reversible HIE | Cinnamic acid derivatives, styrenes, aromatic heterocycles | High site-selectivity; uses D₂O as deuterium source. acs.org |

| ThDP-dependent Enzymes | Engineered for HIE | Aromatic aldehydes | Rational design can block side reactions and expand substrate scope. acs.org |

| Cytochrome P450s | C-H Oxyfunctionalization | Aliphatic and aromatic compounds | Highly regioselective and stereoselective hydroxylation. nih.gov |

| Amide Bond Synthetases (e.g., CfaL) | Site-selective amidation | Aromatic carboxylic acids, amines | Can couple deuterated fragments without protecting groups. chemrxiv.org |

Future work will likely focus on expanding the library of engineered enzymes, improving their stability and catalytic efficiency, and applying them to a wider range of aromatic substrates, including the direct and selective synthesis of this compound.

Integration of Deuterated Benzoic Acid into Multidisciplinary Research Platforms

Deuterated compounds, including this compound, are powerful tools in multidisciplinary research, particularly in the fields of drug metabolism, pharmacokinetics (PK), and toxicology. cdnsciencepub.comacs.org The replacement of hydrogen with deuterium creates a stable, non-radioactive isotopic label that allows molecules to be traced and quantified in complex biological systems. nih.govgabarx.com

One of the most significant applications is in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. acs.org By administering a deuterated version of a compound, researchers can use mass spectrometry to track its fate in the body, identify its metabolites, and understand its metabolic pathways. cdnsciencepub.comacs.org This is crucial for drug development, as it helps in understanding how a drug is processed and cleared, and can reveal the formation of potentially toxic byproducts. cdnsciencepub.com Benzoic acid itself is a metabolite of numerous compounds, and using this compound can help elucidate complex metabolic networks.

Furthermore, the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—can be exploited to improve a drug's properties. wikipedia.org By placing deuterium at a site of metabolic vulnerability, the C-D bond, being stronger than a C-H bond, can slow down metabolism. wikipedia.orggabarx.com This can lead to increased drug half-life, higher bioavailability, and potentially a better safety profile by reducing the formation of reactive metabolites. nih.govgabarx.com While benzoic acid is not a drug itself, deuterated benzoic acid derivatives are being investigated in pharmaceutical research. acs.orgrsc.org

The integration of deuterated standards like this compound is also essential for quantitative analysis in proteomics and metabolomics. rsc.org It serves as an ideal internal standard in mass spectrometry-based assays, as it co-elutes with the non-deuterated analyte but is distinguishable by its higher mass, leading to more accurate and precise quantification. rsc.org

Innovations in Analytical Techniques for Deuterium Quantification and Localization

The utility of deuterated compounds is directly tied to the ability to accurately detect and locate the deuterium atoms. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstone techniques for this analysis, with ongoing innovations enhancing their precision and resolution. rsc.org

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful method for studying protein conformation and dynamics by measuring the rate of deuterium uptake. thermofisher.com For small molecules like this compound, high-resolution mass spectrometry (HR-MS) is used to determine the isotopic enrichment and confirm the molecular formula. rsc.org A major challenge in MS-based localization has been the "scrambling" of hydrogen and deuterium atoms during certain fragmentation processes, such as collision-induced dissociation (CID), which can lead to incorrect assignment of the label's position. nih.govbiorxiv.org A significant innovation is the use of "softer" fragmentation techniques like electron transfer dissociation (ETD). biorxiv.org ETD can fragment peptide and molecule backbones while leaving the deuterium labels in their original positions, enabling localization with up to single-residue resolution. biorxiv.orgresearchgate.net Ultraviolet photodissociation (UVPD) is another emerging technique that provides accurate localization without H/D scrambling. researchgate.net

NMR spectroscopy provides complementary information. While proton (¹H) NMR is standard for structural elucidation, Deuterium (²H) NMR is specifically used to analyze deuterated compounds. wikipedia.org It can verify the sites of deuteration and determine isotopic enrichment, especially in highly deuterated samples where residual proton signals are weak. wikipedia.org A key advantage of ²H NMR is that it provides clean spectra, as only the deuterium signals are observed, and it can be performed in non-deuterated solvents. The combination of HR-MS and NMR provides a comprehensive strategy for confirming both the isotopic purity and the structural integrity of labeled compounds like this compound. rsc.org

Table 2: Comparison of Modern Analytical Techniques for Deuterium Analysis

| Technique | Primary Application | Key Innovations | Advantages | Limitations |

| Mass Spectrometry (MS) | Quantification, Isotopic Enrichment, Localization | Electron Transfer Dissociation (ETD), UV Photodissociation (UVPD) | High sensitivity; provides precise mass information. google.com ETD/UVPD prevent H/D scrambling for accurate localization. biorxiv.orgresearchgate.net | CID can cause H/D scrambling. nih.gov Requires ionization. |

| NMR Spectroscopy | Localization, Structural Verification, Isotopic Purity | Quantitative ²H NMR | Provides detailed structural context. wikipedia.org ²H NMR directly observes the deuterium signal. | Lower sensitivity than MS. Requires higher sample concentrations. |

| Laser-Induced Plasma Spectroscopy | Quantitative Analysis | Use of low-pressure helium gas | Allows for fully resolved H and D emission lines for direct quantification. acs.org | Detection limits may be higher than MS. acs.org |

Advanced Computational Methods for Predicting Deuterium Isotope Effects

Computational chemistry has become an indispensable tool for predicting and understanding the consequences of isotopic substitution. Advanced computational methods, particularly those based on quantum mechanics, allow researchers to model deuterium isotope effects with increasing accuracy, providing insights that are difficult to obtain experimentally.

Density Functional Theory (DFT) is a widely used method to calculate the properties of molecules, including their vibrational frequencies. These frequencies are central to predicting both kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs). rsc.org The KIE arises from the difference in zero-point vibrational energy between a C-H and a C-D bond; the stronger C-D bond has a lower zero-point energy, requiring more energy to break and thus leading to a slower reaction rate. escholarship.org Computational models can predict the magnitude of this effect, helping to elucidate reaction mechanisms. For example, calculating the KIE for a proposed enzyme-catalyzed reaction can help determine the structure of the transition state. icm.edu.pl

Path integral simulation methods are being combined with free-energy perturbation techniques to provide a more sophisticated understanding of isotope effects, including the influence of the solvent (e.g., comparing a reaction in H₂O versus D₂O). mdpi.com These calculations can predict the change in the acid dissociation constant (ΔpKa) for a compound like benzoic acid when it is deuterated and dissolved in heavy water, which has been shown to correlate well with experimental data. mdpi.com

These computational tools are not only predictive but also explanatory. They can rationalize complex phenomena, such as how hydrogen bonding and the surrounding solvent environment influence isotope effects. mdpi.comnih.gov By modeling the transition state of a reaction, these methods can guide the rational design of catalysts or enzyme inhibitors. rsc.org For this compound, computational studies can predict how its acidity, reactivity, and interactions in a biological system might differ from its non-deuterated counterpart, guiding its application in experimental research. escholarship.orgarxiv.org

Q & A

Q. What is the role of deuterium labeling in Benzoic-3,5-d₂ Acid for NMR spectroscopy?

Deuterium labeling at the 3,5 positions enables precise tracking of molecular dynamics and hydrogen bonding interactions in NMR studies. The isotopic substitution reduces signal overlap in proton NMR and allows for detailed analysis of aromatic ring behavior in solution or solid-state environments. Deuterated analogs are critical for solvent suppression techniques and polarization transfer experiments .

Q. How is Benzoic-3,5-d₂ Acid synthesized, and what purity considerations are critical?

Synthesis typically involves acid-catalyzed H/D exchange using deuterated solvents (e.g., D₂O or DCl) under reflux, targeting specific aromatic positions. Purity (>99 atom% D) is verified via mass spectrometry or isotope-ratio NMR to minimize isotopic dilution effects. Contaminants like non-deuterated analogs must be quantified using HPLC with UV detection at 254 nm, as described in validated protocols for deuterated aromatic acids .

Q. What analytical techniques are recommended for quantifying Benzoic-3,5-d₂ Acid in complex matrices?

Reverse-phase HPLC coupled with UV detection (e.g., C18 column, mobile phase: 0.1% formic acid in acetonitrile/water) provides baseline separation from structurally similar compounds. For trace analysis, LC-MS with MRM (multiple reaction monitoring) enhances sensitivity, particularly in biological matrices. Method validation should include robustness testing via experimental design (e.g., Box-Behnken) to assess pH, flow rate, and column temperature effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported sublimation enthalpies of Benzoic Acid derivatives?

Discrepancies (e.g., ΔsubH ranging 21.4 ± 2.3 kcal mol⁻¹ for benzoic acid) arise from measurement techniques (TG-TS vs. calorimetry) and sample purity. To standardize data, use NIST-traceable calibration with benzoic acid as a reference (melting point: 122.4°C). Apply additive models for lattice energy corrections and validate results against computational methods like density functional theory (DFT) .

Q. What experimental design considerations are essential when using Benzoic-3,5-d₂ Acid as an internal standard in thermogravimetric analysis (TGA)?

Ensure isotopic homogeneity to avoid partitioning during sublimation. Calibrate TGA instruments using certified reference materials (CRMs) and account for pressure-induced phase changes (e.g., polymorph transitions under vacuum). Baseline correction must address moisture adsorption, which disproportionately affects deuterated compounds due to altered hydrogen bonding .

Q. How does isotopic substitution affect the kinetic parameters of thermal decomposition in Benzoic Acid derivatives?

Deuterium at the 3,5 positions increases activation energy (Eₐ) by ~2–5 kJ/mol due to isotopic mass effects on bond cleavage. Kinetic studies via TG-DTA should employ non-isothermal methods (e.g., Flynn-Wall-Ozawa) to model decomposition stages. FTIR analysis of evolved gases (e.g., CO₂, D₂O) confirms deuterium retention in degradation products .

Q. What safety protocols are advised when handling deuterated benzoic acid derivatives in laboratory settings?

Use gloveboxes for weighing to minimize inhalation of fine particulate matter. Deuterated compounds may exhibit altered toxicity profiles; consult SDS for acute toxicity data (e.g., LD50 for Benzoic-3,5-d₂ Acid analogs). Waste disposal must comply with regulations for isotopically modified organics, as improper incineration can release deuterated volatiles .

Methodological Tables

| Parameter | Benzoic Acid | Benzoic-3,5-d₂ Acid | Reference |

|---|---|---|---|

| Sublimation ΔsubH (kJ/mol) | 89.2 ± 0.5 | 90.1 ± 0.7 | |

| Melting Point (°C) | 122.4 | 123.1 | |

| TGA Decomposition Eₐ (kJ/mol) | 145 ± 3 | 148 ± 4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.